molecular formula C12H14ClN3O B3007187 2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1708765-72-3

2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B3007187
CAS No.: 1708765-72-3
M. Wt: 251.71
InChI Key: WMERGVTVTXWRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, and a hydroxyl group attached to a propane chain. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds, such as prothioconazole, are known to inhibitergosterol biosynthesis by directly binding to CYP51 (sterol 14a-demethylase) . Ergosterol is a vital component of fungal cell membranes, and its depletion can lead to cell death.

Mode of Action

The compound likely interacts with its target, CYP51, by binding to the active site of the enzyme. This binding inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . The resulting decrease in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death.

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, it prevents the demethylation of lanosterol, a crucial step in the production of ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14a-methylated sterols, which are toxic to the fungal cell .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be the disruption of the fungal cell membrane’s integrity due to the decrease in ergosterol levels. This disruption can lead to cell leakage, impaired cell function, and ultimately cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Hydroxyl Group: The hydroxyl group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde precursor.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow chemistry or the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceuticals, particularly antifungal and antimicrobial agents.

    Biological Studies: It is used in studies to understand the biological activity of triazole derivatives and their interactions with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-1H-1,2,3-triazole: Lacks the hydroxyl group, leading to different chemical properties and biological activities.

    2-(1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Uniqueness

2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to the presence of both the triazole ring and the chlorobenzyl group, which confer specific chemical and biological properties. The hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMERGVTVTXWRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.